molecular formula C24H23N5O4S B2418764 N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 310449-81-1

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2418764
CAS RN: 310449-81-1
M. Wt: 477.54
InChI Key: AIRQHXXITYOQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of azole derivatives, including triazole compounds, starting from furan carbohydrazide. These compounds have been characterized and tested for antimicrobial activities against various microorganisms. Some of these derivatives have shown significant antimicrobial properties, highlighting their potential as leads for developing new antimicrobial agents (Başoğlu et al., 2013).

Antiprotozoal Agents

Another area of interest is the development of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines for their antiprotozoal activities. These compounds have been synthesized and tested in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing significant in vitro IC(50) values. Their strong DNA affinities and excellent in vivo activity in the trypanosomal STIB900 mouse model demonstrate their potential as antiprotozoal agents (Ismail et al., 2004).

Anti-Inflammatory and Analgesic Agents

Further studies have synthesized novel derivatives with potential anti-inflammatory and analgesic activities. These compounds, derived from visnaginone and khellinone, have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. This suggests their utility in designing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of novel compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from furan and thiophene derivatives. These efforts demonstrate the versatility of furan derivatives in synthesizing a wide range of novel chemical entities with potential biological activities (Koza et al., 2013).

properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-16-5-3-6-18(13-16)29-21(14-25-23(31)20-7-4-12-33-20)27-28-24(29)34-15-22(30)26-17-8-10-19(32-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,25,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRQHXXITYOQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

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